(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
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Description
(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine is a useful research compound. Its molecular formula is C17H17FN2 and its molecular weight is 268.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Characterization
Synthesis of Indole Derivatives : Indole compounds, closely related to the core structure of the queried compound, have been synthesized using novel methodologies, offering insights into the synthetic versatility of indole-based frameworks. For instance, the synthesis of "4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile" showcases a method that could potentially be applied to the synthesis of "(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine" derivatives (Petrova et al., 2023).
Antimicrobial and Antifungal Activities : The investigation into the structural characterization and biological activities of substituted benzothiazole amides, which share structural motifs with the compound of interest, suggests a potential avenue for exploring the biological activities of indole and benzylamine derivatives (Pejchal et al., 2015).
Pharmacological Applications
Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, compounds that share the indole core with the queried compound, demonstrates the potential of indole derivatives as antiallergic agents. This indicates the possible pharmacological relevance of structurally related compounds (Menciu et al., 1999).
NK2 Receptor Antagonists : The synthesis and evaluation of spiropiperidines as non-peptide tachykinin NK2 receptor antagonists, involving fluoro-indolyl derivatives, highlight the therapeutic potential of fluoro-substituted indoles in treating respiratory conditions, suggesting a possible research angle for similar compounds (Smith et al., 1995).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAOYSCNQZGVBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332899 |
Source
|
Record name | (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200965 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51841-40-8 |
Source
|
Record name | (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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